Benzene, 1-(methyl-d3)-2-nitro-
Overview
Description
Benzene, 1-(methyl-d3)-2-nitro-: is a deuterated derivative of nitrobenzene, where the methyl group is substituted with deuterium atoms. This compound is of interest in various fields of research due to its unique isotopic labeling, which can be useful in studying reaction mechanisms and tracing molecular pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(methyl-d3)-2-nitro- typically involves the nitration of deuterated toluene. The process can be summarized as follows:
Deuteration of Toluene: Toluene is subjected to a deuteration process to replace the hydrogen atoms in the methyl group with deuterium. This can be achieved using deuterium gas (D2) in the presence of a catalyst.
Nitration: The deuterated toluene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The nitration reaction introduces a nitro group (NO2) to the benzene ring, resulting in Benzene, 1-(methyl-d3)-2-nitro-.
Industrial Production Methods: While the industrial production of this specific compound may not be widespread, the general principles of nitration and deuteration can be scaled up for larger quantities. The key factors include maintaining precise reaction conditions and using high-purity reagents to ensure the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-(methyl-d3)-2-nitro- can undergo oxidation reactions, where the nitro group can be further oxidized to form nitrobenzene derivatives.
Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings with hydrochloric acid (HCl) can be used for reduction.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Nitrobenzene derivatives.
Reduction: Aminobenzene derivatives.
Substitution: Halogenated nitrobenzene derivatives.
Scientific Research Applications
Chemistry:
Isotopic Labeling: Benzene, 1-(methyl-d3)-2-nitro- is used as an isotopic tracer in studying reaction mechanisms and pathways in organic synthesis.
Spectroscopy: The compound is valuable in nuclear magnetic resonance (NMR) spectroscopy for studying the effects of deuterium substitution on chemical shifts and coupling constants.
Biology and Medicine:
Metabolic Studies: The deuterated compound can be used to trace metabolic pathways and understand the biotransformation of nitrobenzene derivatives in biological systems.
Drug Development: It can serve as a model compound in the development of deuterated drugs, which may exhibit altered pharmacokinetics and reduced toxicity.
Industry:
Material Science: The compound can be used in the synthesis of deuterated polymers and materials with unique properties.
Environmental Studies: It can be employed in environmental studies to trace the fate and transport of nitrobenzene pollutants.
Mechanism of Action
The mechanism of action of Benzene, 1-(methyl-d3)-2-nitro- primarily involves its participation in chemical reactions due to the presence of the nitro group. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various biochemical pathways. The deuterium atoms in the methyl group provide stability and can influence the reaction kinetics and mechanisms.
Comparison with Similar Compounds
Nitrobenzene: Benzene, 1-(methyl-d3)-2-nitro- is similar to nitrobenzene but with deuterium substitution.
Toluene: The compound is derived from toluene, with the addition of a nitro group and deuterium atoms.
Deuterated Toluene: Benzene, 1-(methyl-d3)-2-nitro- is a nitrated derivative of deuterated toluene.
Uniqueness:
Isotopic Labeling: The presence of deuterium atoms makes Benzene, 1-(methyl-d3)-2-nitro- unique for isotopic labeling studies.
Reactivity: The combination of a nitro group and deuterium atoms provides distinct reactivity patterns compared to non-deuterated analogs.
Properties
IUPAC Name |
1-nitro-2-(trideuteriomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAZTCDQAHEYBI-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221041 | |
Record name | Benzene, 1-(methyl-d3)-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50221041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70786-67-3 | |
Record name | Benzene, 1-(methyl-d3)-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070786673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(methyl-d3)-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50221041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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